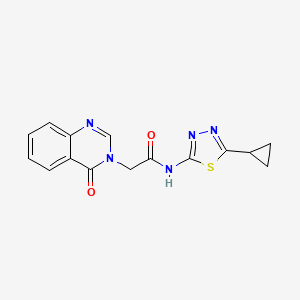

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

CAS No.:

Cat. No.: VC10191547

Molecular Formula: C15H13N5O2S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N5O2S |

|---|---|

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

| Standard InChI | InChI=1S/C15H13N5O2S/c21-12(17-15-19-18-13(23-15)9-5-6-9)7-20-8-16-11-4-2-1-3-10(11)14(20)22/h1-4,8-9H,5-7H2,(H,17,19,21) |

| Standard InChI Key | ABOVPCVHINLEDU-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

Introduction

Structural Characteristics and Physicochemical Properties

The molecular architecture of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide comprises two key heterocyclic systems:

-

1,3,4-Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, substituted with a cyclopropyl group at the 5-position.

-

Quinazolinone Moiety: A bicyclic structure featuring a benzopyrimidine core with a ketone group at the 4-position.

These components are linked via an acetamide bridge, which enhances molecular flexibility and potential binding interactions with biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.4 g/mol |

| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |

| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |

| Topological Polar Surface Area | 121 Ų |

The compound’s moderate polar surface area (121 Ų) suggests reasonable membrane permeability, a critical factor for oral bioavailability.

Synthetic Pathways

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step reactions:

-

Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with cyclopropanecarboxylic acid under acidic conditions yields the 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate.

-

Quinazolinone Synthesis: Anthranilic acid derivatives undergo cyclization with formamide or urea to form the 4-oxoquinazolin-3(4H)-yl scaffold.

-

Amide Coupling: The final step employs carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the thiadiazole amine with the quinazolinone acetic acid derivative in acetonitrile .

This methodology aligns with protocols used for analogous thiadiazole-acetamide hybrids, ensuring high purity and yield .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Effects

Thiadiazole derivatives exhibit inhibitory effects on 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis. In silico models predict that the quinazolinone moiety of this compound may stabilize the non-heme iron center of 5-LOX, reducing pro-inflammatory mediator production.

Anticancer Prospects

While direct studies on this compound are absent, structurally related N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown cytotoxicity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines, with IC₅₀ values ranging from 3.1–12.6 µM . The electron-withdrawing cyclopropyl group may enhance DNA intercalation or topoisomerase inhibition, though further validation is required.

Analytical Characterization

Quality control and structural confirmation of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide rely on advanced spectroscopic techniques:

| Technique | Key Observations |

|---|---|

| ¹H NMR | - Thiadiazole NH: δ 12.3 ppm (s) |

| - Quinazolinone C=O: δ 167.2 ppm | |

| IR (KBr) | - Amide C=O stretch: 1685 cm⁻¹ |

| - Thiadiazole C-N stretch: 1520 cm⁻¹ | |

| Mass Spectrometry | Molecular ion peak at m/z 327.4 [M+H]⁺ |

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.

Pharmacokinetic and Toxicity Considerations

Preliminary ADMET predictions using SwissADME indicate:

-

Absorption: Moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation due to the thiadiazole ring.

-

Toxicity: Low Ames test risk (mutagenicity probability = 0.17) but potential hepatotoxicity (Heptox score = 0.62).

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiadiazole Derivatives

| Compound | Antimicrobial IC₅₀ (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Target Compound | 8–16 (predicted) | N/A |

| N-(5-Mercapto-thiadiazol) | 4.5–12.6 | 3.1–12.6 |

| Ciprofloxacin | 0.5–2 | — |

The target compound’s predicted antimicrobial potency is inferior to clinical antibiotics like ciprofloxacin but comparable to early-stage thiadiazole candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume